molecular formula C25H23N3O4S2 B12013085 2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide CAS No. 618427-60-4

2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide

Cat. No.: B12013085
CAS No.: 618427-60-4
M. Wt: 493.6 g/mol
InChI Key: KWYKXTHFRZFFIH-UHFFFAOYSA-N
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Description

2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique structure that combines a thieno[2,3-d]pyrimidine core with a dibenzo[b,d]furan moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the dibenzo[b,d]furan moiety. Key steps include:

    Formation of the thieno[2,3-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate starting materials such as ethyl acetoacetate, thiourea, and ethyl bromoacetate under basic conditions.

    Functionalization of the core: Introduction of the ethyl and dimethyl groups through alkylation reactions.

    Attachment of the dibenzo[b,d]furan moiety: This step involves nucleophilic substitution reactions where the thieno[2,3-d]pyrimidine core is reacted with 2-methoxydibenzo[b,d]furan-3-yl acetamide under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its structural properties could be explored for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide: shares similarities with other thieno[2,3-d]pyrimidine derivatives and dibenzo[b,d]furan derivatives.

Uniqueness

  • The combination of the thieno[2,3-d]pyrimidine core with the dibenzo[b,d]furan moiety is unique, providing distinct chemical and physical properties that can be leveraged in various applications.

Properties

CAS No.

618427-60-4

Molecular Formula

C25H23N3O4S2

Molecular Weight

493.6 g/mol

IUPAC Name

2-(3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-methoxydibenzofuran-3-yl)acetamide

InChI

InChI=1S/C25H23N3O4S2/c1-5-28-24(30)22-13(2)14(3)34-23(22)27-25(28)33-12-21(29)26-17-11-19-16(10-20(17)31-4)15-8-6-7-9-18(15)32-19/h6-11H,5,12H2,1-4H3,(H,26,29)

InChI Key

KWYKXTHFRZFFIH-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(N=C1SCC(=O)NC3=C(C=C4C5=CC=CC=C5OC4=C3)OC)SC(=C2C)C

Origin of Product

United States

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